
(3-(1-(2-methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1-(2-methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-(2-methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Oxadiazole Formation: The 1,2,4-oxadiazole ring can be formed by cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.
Methanamine Introduction: The methanamine group can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring or the methanamine group.
Substitution: Substitution reactions can take place at various positions on the molecule, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(1-(2-methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly in the treatment of diseases where oxadiazole derivatives have shown promise.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-(1-(2-methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-(1-(2-hydroxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
- (3-(1-(2-ethoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
Uniqueness
The uniqueness of (3-(1-(2-methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine lies in its specific functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H14N4O2 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
[3-[1-(2-methoxyethyl)pyrrol-2-yl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C10H14N4O2/c1-15-6-5-14-4-2-3-8(14)10-12-9(7-11)16-13-10/h2-4H,5-7,11H2,1H3 |
InChI Key |
DMQGMHDVSXSURR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC=C1C2=NOC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


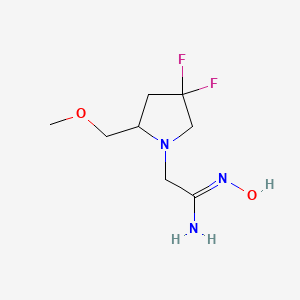
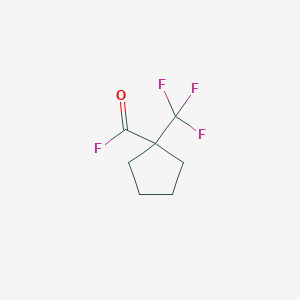
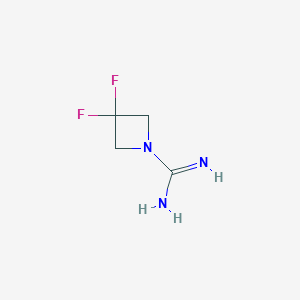
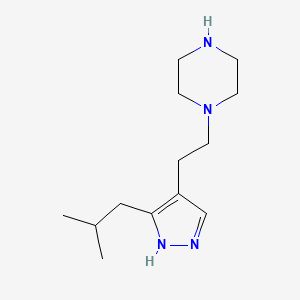
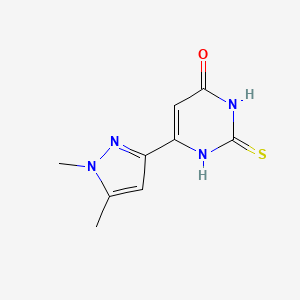

![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13427315.png)
![1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B13427323.png)
![2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B13427342.png)
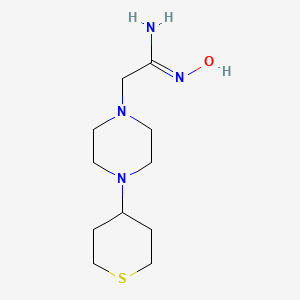

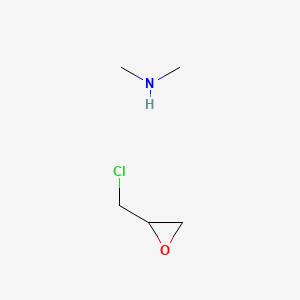
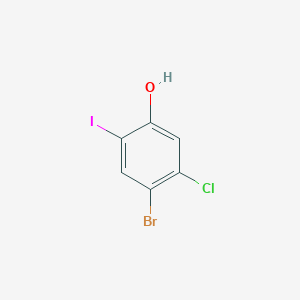
![N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide](/img/structure/B13427376.png)
